N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused bicyclic core. Key structural features include:
- 4-Methylpiperazine: Improves solubility and bioavailability through basic nitrogen atoms, a common strategy in drug design.
- Phenyl substitution at position 1: Contributes to steric bulk and π-π stacking interactions.
The compound’s biological activity may involve kinase inhibition, as pyrazolo-pyrimidines are known to target enzymes like glycogen synthase kinase-3 beta (GSK3β) and glutathione S-transferase Mu 1 (GSTM1) .
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7/c1-28-10-12-29(13-11-28)22-26-20(25-17-7-5-6-16(23)14-17)19-15-24-30(21(19)27-22)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXVAKTXIAJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced to the core structure.
Attachment of the methylpiperazinyl group: This is usually done through nucleophilic substitution or coupling reactions.
Addition of the phenyl group: The phenyl group can be introduced via various methods, including Suzuki coupling or direct arylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Pyrazolo-Pyrimidine vs. Related Scaffolds
Substituent Variations on the Pyrazolo-Pyrimidine Core
Table 1: Key Structural Differences and Implications
Impact of Halogen Substituents
- Fluorine (Target Compound) : Smaller size and strong electronegativity improve binding to hydrophobic pockets without excessive lipophilicity.
- Chlorine () : Larger and more lipophilic, which may enhance potency but reduce solubility. Chlorine’s electron-withdrawing effect could stabilize charge-transfer interactions .
Role of Piperazine and Amine Modifications
The 4-methylpiperazine in the target compound contrasts with:
- Methylsulfonyl/sulfinyl groups () : Introduce polar moieties that may enhance water solubility but reduce blood-brain barrier penetration.
Biological Activity
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core. This scaffold is known for its ability to interact with various biological targets, particularly kinases involved in cancer progression.
Molecular Formula : C20H23FN6
Molecular Weight : 368.44 g/mol
CAS Number : 1000691-22-4
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division. The specific mechanism of action for this compound involves:
- Inhibition of EGFR and VEGFR2 : Studies have shown that related compounds exhibit dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Notable findings include:
- IC50 Values : The compound demonstrates potent inhibitory effects on cancer cell proliferation with IC50 values ranging from 0.3 to 24 µM across different studies . For instance, a related compound (5i) showed IC50 values of 0.3 µM against EGFR and 7.60 µM against VEGFR2.
-
Mechanisms of Action :
- Apoptosis Induction : In MCF-7 breast cancer models, the compound induced significant apoptosis, inhibited cell migration, and suppressed cell cycle progression leading to DNA fragmentation .
- Kinase Inhibition : The compound acts as a multitarget inhibitor by binding to the ATP-binding site of kinases, effectively blocking their activity .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other known inhibitors:
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine | EGFR/VEGFR2 | 0.3 - 24 | Dual inhibitor |
| Erlotinib | EGFR | ~10 | Selective inhibitor |
| Ibrutinib | BTK | ~0.5 | Selective inhibitor |
Case Studies
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited tumor growth in MCF-7 cells through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : These studies revealed that the binding affinity of the compound to kinase targets is comparable to established inhibitors like erlotinib and gefitinib, suggesting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
